![molecular formula C14H9ClN2O2S B2480572 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 882228-95-7](/img/structure/B2480572.png)
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Description
3-(5-Chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as CTPPC, is an organic compound that is used as a starting material for the synthesis of various other compounds. It is a versatile compound that has a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. CTPPC is a relatively new compound and has only recently been studied in detail.
Scientific Research Applications
- Anti-Inflammatory Properties : Thiophene-based molecules exhibit anti-inflammatory effects, making them relevant for drug development .
Synthesis Strategies
Several synthetic methods yield thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. For instance, the Gewald reaction produces aminothiophenes .
Novel Derivatives
Researchers continue to explore novel derivatives based on thiophene scaffolds. For example, [1,2,4]triazolo[4,3-c]thieno-[3,2-e] pyrimidine derivatives have been synthesized and tested for antibacterial and antifungal activity .
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-12-7-6-11(20-12)13-10(14(18)19)8-17(16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIBMSOLDOLGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
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